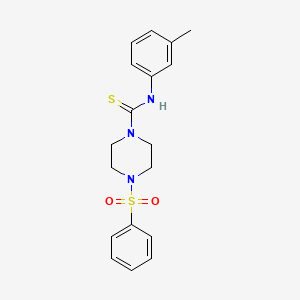![molecular formula C15H14FN3O B5692840 6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EFPMP and has been synthesized through different methods.
作用機序
EFPMP acts as a competitive inhibitor of c-Met kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. EFPMP also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EFPMP has been shown to have significant biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. EFPMP has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
実験室実験の利点と制限
EFPMP has several advantages for lab experiments, including its high potency, selectivity, and specificity for c-Met kinase. It also has low toxicity and can be easily synthesized in the lab. However, the limitations of EFPMP include its poor solubility in water and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on EFPMP, including the optimization of its synthesis method, the development of more potent analogs, and the evaluation of its efficacy in different cancer types. Further studies are also needed to investigate the mechanism of action of EFPMP and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, EFPMP is a compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized through different methods and has been shown to act as a potent inhibitor of c-Met kinase, with significant biochemical and physiological effects in vitro and in vivo. EFPMP has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of EFPMP and its potential applications in different fields.
合成法
EFPMP can be synthesized through different methods, and the most commonly used method is the reaction of 3-fluorobenzaldehyde, ethyl acetoacetate, and 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of EFPMP as a white solid with a melting point of 239-241°C.
科学的研究の応用
EFPMP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found that EFPMP can act as a potent inhibitor of c-Met kinase, which is involved in various signaling pathways related to cancer progression and metastasis. EFPMP has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWVPHSWSVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)



![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)




![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
